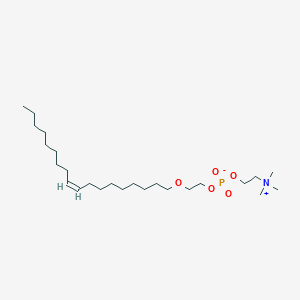

(Z)-Oleyloxyethyl phosphorylcholine

Description

Properties

IUPAC Name |

2-[(Z)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLMVGGTFDUQHL-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (Z)-Oleyloxyethyl phosphorylcholine, a potent inhibitor of phospholipase A2 (PLA2). This document details a representative synthetic protocol, methods for characterization, and relevant physicochemical and biological data.

Introduction

This compound, also known as 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycero-3-phosphorylcholine, is a synthetic ether-linked phospholipid. Its structure, featuring an oleyl group linked via an ether bond at the sn-1 position and a phosphorylcholine headgroup, makes it a stable analog of natural phospholipids and a valuable tool for studying lipid signaling pathways. A primary area of interest is its inhibitory activity against phospholipase A2 (PLA2), an enzyme family crucial in the inflammatory cascade through the liberation of arachidonic acid from membrane phospholipids.[1] Inhibition of PLA2 is a key strategy in the development of anti-inflammatory therapeutics.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in Table 1.

Table 1: Physicochemical and Biological Data for this compound

| Property | Value | Reference |

| Chemical Formula | C25H52NO5P | [2] |

| Molecular Weight | 477.7 g/mol | [2] |

| CAS Number | 84601-19-4 | [2] |

| Appearance | Solution in ethanol | [2] |

| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 25 mg/ml | [2] |

| Storage Temperature | -20°C | [2] |

| Biological Activity | Inhibitor of porcine pancreatic PLA2 | [2] |

| IC50 | 6.2 µM | [2] |

Synthesis of this compound

Representative Synthetic Workflow

The synthesis of this compound can be envisioned through a convergent route, starting from a protected glycerol derivative and oleyl alcohol. The key steps involve the formation of the ether linkage, introduction of the ethyl group, and finally, the addition of the phosphorylcholine headgroup.

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-O-(9Z-octadecenyl)-sn-glycerol

-

Preparation of Oleyl Mesylate: To a solution of (Z)-octadec-9-en-1-ol (oleyl alcohol) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., argon), add triethylamine (1.2 equivalents). Methanesulfonyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield oleyl mesylate.

-

Ether Synthesis: To a suspension of sodium hydride (1.5 equivalents) in anhydrous dimethylformamide (DMF), add (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal, 1.0 equivalent) dropwise at 0°C. The mixture is stirred for 30 minutes at room temperature. A solution of oleyl mesylate (1.2 equivalents) in anhydrous DMF is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-O-(9Z-octadecenyl)-2,3-O-isopropylidene-sn-glycerol, is purified by column chromatography on silica gel.

-

Deprotection: The purified product from the previous step is dissolved in a mixture of methanol and 1 M hydrochloric acid (9:1 v/v) and stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual water. The resulting 1-O-(9Z-octadecenyl)-sn-glycerol is purified by column chromatography.

Step 2: Synthesis of 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol

-

To a solution of 1-O-(9Z-octadecenyl)-sn-glycerol (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents) portion-wise at 0°C. The mixture is stirred for 30 minutes at room temperature.

-

Ethyl iodide (1.5 equivalents) is then added, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol.

Step 3: Synthesis of this compound

-

Phosphorylation: To a solution of 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycerol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C, add 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.2 equivalents) dropwise. The reaction is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in anhydrous acetonitrile.

-

Anhydrous trimethylamine is bubbled through the solution at 0°C for 10 minutes, and the reaction vessel is sealed and heated at 60°C for 24 hours.

-

After cooling, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of chloroform/methanol/water to yield this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the molecule.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oleyl Chain | ||

| CH3 | ~0.88 (t) | ~14.1 |

| (CH2)n | ~1.2-1.4 (m) | ~22.7-31.9 |

| CH=CH | ~5.34 (m) | ~129.8, 130.0 |

| Glycerol Backbone | ||

| sn-1 CH2O | ~3.4-3.6 (m) | ~71.8 |

| sn-2 CHO | ~3.5-3.7 (m) | ~70.5 |

| sn-3 CH2OP | ~3.8-4.0 (m) | ~66.5 |

| Ethyl Group | ||

| OCH2CH3 | ~3.5 (q) | ~66.0 |

| OCH2CH3 | ~1.1 (t) | ~15.8 |

| Phosphorylcholine | ||

| POCH2CH2N | ~4.2-4.3 (m) | ~59.3 |

| POCH2CH2N | ~3.6-3.7 (m) | ~66.2 |

| N(CH3)3 | ~3.2 (s) | ~54.2 |

Note: Expected chemical shifts are approximate and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Fragment Ions (m/z) and Interpretation |

| ESI+ | 478.3 [M+H]⁺ | 184.1 (Phosphocholine headgroup), Loss of trimethylamine (M-59), Loss of the oleyl chain |

| 500.3 [M+Na]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to assess the purity of the final compound.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer |

| Expected Retention Time | Dependent on the specific gradient and column used, but expected to be in the later-eluting region due to the long alkyl chain. |

Mechanism of Action: Inhibition of Phospholipase A2

This compound acts as a competitive inhibitor of phospholipase A2. The ether linkage at the sn-1 position and the ethyl group at the sn-2 position make the molecule resistant to hydrolysis by PLA2, which typically cleaves the ester bond at the sn-2 position of phospholipids. By binding to the active site of PLA2, it prevents the binding and hydrolysis of natural phospholipid substrates, thereby inhibiting the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids.

Phospholipase A2 Signaling Pathway

The following diagram illustrates the central role of PLA2 in the inflammatory signaling cascade and the point of inhibition by this compound.

Caption: The role of PLA2 in inflammation and its inhibition by this compound.

Conclusion

This compound is a valuable research tool for investigating lipid signaling and a potential lead compound in the development of anti-inflammatory drugs. This guide provides a comprehensive overview of its synthesis and characterization, offering a foundation for researchers and drug development professionals working in this area. The provided protocols and data serve as a starting point for the successful synthesis, purification, and analysis of this potent PLA2 inhibitor.

References

An In-depth Technical Guide to the Physicochemical Properties of (Z)-Oleyloxyethyl Phosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Oleyloxyethyl phosphorylcholine is a synthetic ether lipid analog of lysophosphatidylcholine, notable for its role as a potent inhibitor of phospholipase A2 (PLA2) enzymes.[1][2] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug development, lipid research, and cellular signaling studies. This document details the compound's structural and physical characteristics, solubility, and its critical function as a PLA2 inhibitor. Experimental protocols for the characterization of such lipids are also provided to facilitate further investigation.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological and experimental systems.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₅₂NO₅P | [2] |

| Molecular Weight | 477.7 g/mol | [2] |

| CAS Number | 84601-19-4 | [1] |

| Appearance | Not explicitly stated, likely a white solid or viscous oil | - |

| Purity | ≥98% (commercially available) | [2] |

| Solubility | Soluble in ethanol, methanol, and chloroform. Limited solubility in aqueous solutions. | - |

| IC₅₀ for PLA₂ | 6.2 µM (porcine pancreatic PLA₂) | [1] |

Table 1: Core Physicochemical Properties of this compound

Aggregation and Micellar Properties

For comparison, the CMC of 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid in water at 25°C is 0.346 mM.[3] Given the structural similarities, it is anticipated that this compound would exhibit a CMC in a similar range. The oleyl chain and the phosphorylcholine headgroup are key determinants of its self-assembly properties.

Thermotropic Phase Behavior

The phase transition temperature (Tm) is the temperature at which a lipid transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. This property is vital for understanding membrane fluidity and the partitioning of molecules into lipid bilayers.

Specific differential scanning calorimetry (DSC) data for this compound is not currently available. However, studies on similar phosphocholines demonstrate that the length and saturation of the acyl chain significantly influence the Tm.[4] The presence of the cis double bond in the oleyl chain of this compound is expected to lower its phase transition temperature compared to a saturated analog, contributing to a more fluid state at physiological temperatures.

Role as a Phospholipase A₂ (PLA₂) Inhibitor

This compound is a recognized inhibitor of secreted phospholipase A₂ (sPLA₂), an enzyme family that plays a critical role in inflammatory processes by catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids.[1][5] These products are precursors to potent inflammatory mediators such as prostaglandins and leukotrienes.[6]

The inhibitory mechanism of this compound is believed to involve its structural mimicry of the natural substrate of PLA₂, allowing it to bind to the active site of the enzyme without being hydrolyzed. This competitive inhibition prevents the breakdown of cellular phospholipids and the subsequent inflammatory cascade.

Signaling Pathway of PLA₂ Inhibition

The inhibition of PLA₂ by this compound interrupts a key step in the inflammatory signaling pathway. A simplified representation of this pathway and the point of inhibition is depicted below.

Caption: PLA₂ Inhibition Pathway.

Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the characterization of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques, including fluorescence spectroscopy, surface tensiometry, and isothermal titration calorimetry. A common method involves the use of a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Protocol: CMC Determination by Fluorescence Spectroscopy

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a concentration well above the expected CMC.

-

Prepare a stock solution of pyrene in the same solvent.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations by serial dilution from the stock solution.

-

Add a small, constant aliquot of the pyrene stock solution to each lipid solution to achieve a final pyrene concentration in the micromolar range.

-

Incubate the samples to allow for equilibration.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the pyrene at approximately 335 nm and record the emission spectrum from 350 to 450 nm.

-

Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).

-

-

Data Analysis:

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

-

Caption: CMC Determination Workflow.

Characterization of Thermotropic Phase Behavior

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Protocol: DSC Analysis

-

Sample Preparation:

-

Accurately weigh a small amount of this compound into a DSC pan.

-

Hydrate the lipid with a known volume of buffer to form a lipid dispersion.

-

Seal the DSC pan hermetically.

-

-

DSC Measurement:

-

Place the sample pan and a reference pan (containing only buffer) into the DSC instrument.

-

Equilibrate the system at a temperature below the expected Tm.

-

Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The phase transition will appear as an endothermic peak in the DSC thermogram.

-

The Tm is the temperature at the peak maximum.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

-

Phospholipase A₂ Inhibition Assay

The inhibitory activity of this compound against PLA₂ can be quantified using a variety of assay formats, including radiometric, fluorescent, or colorimetric methods.

Protocol: PLA₂ Inhibition Assay (Generic)

-

Reagent Preparation:

-

Prepare a solution of the PLA₂ enzyme in a suitable assay buffer.

-

Prepare a solution of the fluorescently labeled phospholipid substrate.

-

Prepare a series of dilutions of this compound.

-

-

Assay Procedure:

-

In a microplate, add the PLA₂ enzyme to wells containing either the inhibitor at various concentrations or a vehicle control.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the phospholipid substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by PLA₂.

-

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Caption: PLA₂ Inhibition Assay Workflow.

Conclusion

This compound is a valuable tool for studying the role of PLA₂ in cellular signaling and inflammation. While specific quantitative data for some of its physicochemical properties remain to be fully elucidated in publicly accessible literature, its known characteristics as a potent PLA₂ inhibitor make it a compound of significant interest. The experimental protocols provided in this guide offer a framework for researchers to further investigate its properties and potential therapeutic applications. Further studies are warranted to fully characterize its aggregation behavior and thermotropic properties to gain a more complete understanding of its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A differential scanning calorimetry study of phosphocholines mixed with paclitaxel and its bromoacylated taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

(Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide to its Role in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Oleyloxyethyl phosphorylcholine is a synthetic ether lipid analog of lysophosphatidylcholine that has been identified as a potent inhibitor of phospholipase A2 (PLA2). Its primary role in inflammation research stems from this inhibitory activity, which blocks the initial step in the arachidonic acid cascade, a critical pathway in the generation of pro-inflammatory mediators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic implications, and detailed experimental protocols for its study. While specific in vivo and extensive in vitro data for this compound in inflammatory models are limited, this guide extrapolates its function based on its well-established role as a PLA2 inhibitor.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic family involved in the inflammatory process is phospholipase A2 (PLA2). These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce a variety of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

This compound has emerged as a valuable research tool for studying the role of PLA2 in inflammation. By inhibiting PLA2, it allows for the investigation of the downstream consequences of blocking the arachidonic acid cascade. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to incorporate this compound into their inflammation studies.

Mechanism of Action: Inhibition of Phospholipase A2

The principal mechanism by which this compound exerts its anti-inflammatory potential is through the direct inhibition of phospholipase A2 (PLA2). Specifically, it has been characterized as an inhibitor of secreted PLA2 (sPLA2).[1]

The Arachidonic Acid Cascade

The inhibition of PLA2 by this compound directly impacts the arachidonic acid cascade, a central pathway in inflammation.

References

An In-depth Technical Guide on the Biological Activity of (Z)-Oleyloxyethyl Phosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine is a synthetic compound recognized for its inhibitory activity against secreted phospholipase A2 (sPLA2) enzymes. sPLA2s are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. By targeting sPLA2, this compound presents a promising avenue for the investigation and potential treatment of various inflammatory diseases. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, effects on cellular signaling, and detailed experimental protocols for its study.

Core Biological Activity: sPLA2 Inhibition

The primary established biological activity of this compound is the inhibition of secreted phospholipase A2 (sPLA2).[1][2] This inhibition is crucial as sPLA2 is deeply involved in the biosynthesis of pro-inflammatory lipid mediators.[1][2]

Quantitative Data on sPLA2 Inhibition

The inhibitory potency of this compound against sPLA2 has been quantified, providing a key metric for its biological efficacy.

| Compound | Target Enzyme | IC50 Value | Source |

| This compound | Porcine Pancreatic PLA2 | 6.2 µM | --INVALID-LINK-- |

Mechanism of Action and Downstream Signaling Pathways

The inhibition of sPLA2 by this compound initiates a cascade of downstream effects by blocking the release of arachidonic acid from membrane phospholipids. This interruption of the arachidonic acid cascade is central to its anti-inflammatory properties.

Inhibition of Arachidonic Acid Release

By inhibiting sPLA2, this compound directly prevents the liberation of arachidonic acid, a rate-limiting step in the production of eicosanoids. This mechanism has been shown to be the biochemical basis for the anti-inflammatory action of other compounds that target this pathway.[3][4]

Modulation of Pro-Inflammatory Signaling Pathways

The reduction in arachidonic acid and its metabolites is expected to impact major inflammatory signaling pathways. While direct studies on this compound are limited, the known consequences of sPLA2 inhibition suggest modulation of the following pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, which involves key proteins like ERK, JNK, and p38, is a crucial regulator of cellular processes including inflammation and apoptosis.[3][5][6] Lipids and their metabolites can significantly influence this pathway.[5][6] Inhibition of sPLA2 can lead to the downregulation of MAPK activation, thereby reducing the inflammatory response.[7]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9] The activation of NF-κB is often linked to the upstream activity of sPLA2 and the subsequent production of inflammatory mediators. Therefore, inhibition of sPLA2 by this compound is anticipated to suppress NF-κB activation. Studies on other phosphatidylcholine compounds have demonstrated their ability to inhibit LPS-induced NF-κB nuclear translocation and phosphorylation.[10]

Potential Therapeutic Applications

The ability of this compound to inhibit sPLA2 and consequently suppress inflammatory pathways suggests its potential utility in a range of pathological conditions.

-

Inflammatory Diseases: Its primary application lies in the study and potential treatment of inflammatory disorders where sPLA2 is upregulated.[1][2]

-

Antivenom Agent: There is evidence to suggest its use in modifying red blood cell membranes and binding to oxygen-carrying liquid perfluorocarbons as an antivenom agent to reduce toxin-induced hemolysis.[1]

-

Cancer: Given the role of sPLA2 and inflammation in cancer progression, inhibitors like this compound could be explored for their anti-cancer properties.[11] sPLA2 inhibitors have been shown to induce apoptosis in malignant intestinal cell lines.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

sPLA2 Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of this compound on sPLA2 activity.

Materials:

-

Porcine pancreatic sPLA2

-

This compound

-

[¹⁴C]arachidonate phosphatidylcholine (or other suitable fluorescent/colorimetric substrate)

-

Assay buffer (e.g., pH 8.5)

-

Scintillation counter (if using radiolabeled substrate) or plate reader

Protocol:

-

Pre-incubate porcine pancreatic sPLA2 with varying concentrations of this compound for 2 minutes at 37°C in the assay buffer.

-

Initiate the enzymatic reaction by adding [¹⁴C]arachidonate phosphatidylcholine.

-

Incubate the reaction mixture for 5 minutes at 37°C.

-

Quench the reaction.

-

Measure the amount of released [¹⁴C]arachidonic acid using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Arachidonic Acid Release Assay (Cell-Based)

This assay determines the ability of this compound to inhibit the release of arachidonic acid from cultured cells.

Materials:

-

HaCaT cells (or other suitable cell line)

-

DMEM with 0.5% FBS

-

[³H]-arachidonic acid (³H-AA)

-

Phosphate-buffered saline (PBS) with fatty acid-free bovine serum albumin (BSA)

-

Stimulant (e.g., EGF, LPS)

-

This compound

-

1M NaOH

-

Scintillation counter

Protocol:

-

Culture HaCaT cells to 2 days post-confluency.

-

Label the cells by incubating with ³H-AA (0.4 µCi/mL) in DMEM/0.5% FBS for 18 hours.

-

Wash the cells twice with PBS containing BSA (2 mg/mL) to remove unincorporated radioactivity.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF) for 60 minutes.

-

Collect the supernatants and clear them of detached cells by centrifugation.

-

Measure the released ³H-AA in the supernatants using a scintillation counter.

-

Lyse the adherent cells with 1M NaOH and measure the incorporated ³H-AA.

-

Calculate the results as the percentage of released ³H-AA relative to the total incorporated ³H-AA.

Cell Viability Assay

To assess the cytotoxicity of this compound, a standard cell viability assay such as the MTT or MTS assay can be performed.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired exposure period (e.g., 24, 48, 72 hours).

-

Add the MTT (to a final concentration of 0.45 mg/ml) or MTS solution to each well.[12]

-

Incubate for 1 to 4 hours at 37°C.[12]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.[12]

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay

To determine if this compound induces programmed cell death, an apoptosis assay can be conducted using methods like Annexin V staining followed by flow cytometry.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a valuable research tool for studying the roles of secreted phospholipase A2 in various biological processes, particularly in inflammation. Its well-defined inhibitory action on sPLA2 provides a clear mechanism for its anti-inflammatory potential. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the cellular and molecular effects of this compound. Future investigations should focus on elucidating its precise impact on downstream signaling pathways in various cell types and its efficacy in in vivo models of inflammatory diseases. This will be crucial for translating the basic scientific understanding of this compound into potential therapeutic applications.

References

- 1. Sphingosylphosphorylcholine induces apoptosis of endothelial cells through reactive oxygen species-mediated activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of sPLA2 enzyme activity by cell-permeable antioxidant EUK-8 and downregulation of p38, Akt, and p65 signals induced by sPLA2 in inflammatory mouse paw edema model [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. magistralbr.caldic.com [magistralbr.caldic.com]

- 11. The effect of phospholipase A2 inhibitors on proliferation and apoptosis of murine intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of (Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Z)-Oleyloxyethyl phosphorylcholine (OOE-PC) , a synthetic ether-linked phospholipid, has emerged as a potent and specific inhibitor of phospholipase A2 (PLA2) enzymes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OOE-PC, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. Understanding the intricate relationship between the molecular architecture of OOE-PC and its inhibitory effect on PLA2 is paramount for the rational design of next-generation anti-inflammatory and therapeutic agents.

Core Concepts: The Significance of PLA2 Inhibition

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] This enzymatic reaction is a critical rate-limiting step in the production of a cascade of pro-inflammatory lipid mediators. The released arachidonic acid is metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever. The other product, lysophospholipid, can be a precursor for Platelet-Activating Factor (PAF), another powerful inflammatory molecule.[2]

Given their central role in the inflammatory cascade, the inhibition of PLA2 enzymes presents a compelling therapeutic strategy for a wide range of inflammatory diseases, including arthritis, asthma, and cardiovascular conditions. OOE-PC, by virtue of its unique structural features, acts as a competitive inhibitor of PLA2, effectively blocking the production of these downstream inflammatory signals.

Structure-Activity Relationship of this compound

The inhibitory potency of OOE-PC against PLA2 is intrinsically linked to its molecular structure, which mimics the natural substrate of the enzyme, phosphatidylcholine. The key structural features contributing to its activity are the ether-linked oleyl chain at the sn-1 position, the ethylene glycol spacer, and the phosphorylcholine headgroup.

The Critical Role of the sn-1 Ether Linkage

A pivotal aspect of the SAR of OOE-PC is the presence of an ether linkage (-O-) at the sn-1 position, as opposed to the ester linkage (-COO-) found in natural phospholipids. Studies comparing the activity of PLA2 on substrates with ether versus ester linkages have revealed that certain PLA2 isozymes, particularly secreted PLA2s (sPLA2s), exhibit a strong preference for ester-linked phospholipids.[3][4] This preference suggests that the ether linkage in OOE-PC makes it a poorer substrate for hydrolysis. By binding to the active site of PLA2 without being efficiently cleaved, OOE-PC acts as a competitive inhibitor, preventing the enzyme from processing its natural substrates.

Influence of the Alkyl Chain

The long, unsaturated oleyl chain ((Z)-octadec-9-enyl) at the sn-1 position is crucial for the molecule's interaction with the hydrophobic binding pocket of the PLA2 active site. The length and cis-double bond geometry of the oleyl chain contribute to the optimal positioning and binding affinity of the inhibitor within the enzyme's catalytic domain.

The Phosphorylcholine Headgroup

The polar phosphorylcholine headgroup is essential for the recognition and binding of OOE-PC to the PLA2 enzyme. This zwitterionic moiety interacts with key amino acid residues in the active site, anchoring the inhibitor and facilitating the blockade of substrate access.

While comprehensive SAR data on a wide range of OOE-PC analogs is not extensively available in the public domain, the existing information on related ether lipids points to the following general trends:

-

Chain Length and Unsaturation: Variations in the length and degree of unsaturation of the alkyl chain at the sn-1 position can significantly impact inhibitory potency.

-

Spacer Modification: Alterations to the ethylene glycol linker can affect the optimal positioning of the phosphorylcholine headgroup in the active site.

-

Headgroup Variation: Modifications to the phosphorylcholine moiety generally lead to a significant loss of inhibitory activity, highlighting its critical role in enzyme recognition.

Quantitative Data Summary

The primary quantitative measure of OOE-PC's efficacy is its half-maximal inhibitory concentration (IC50) against various PLA2 enzymes. The most frequently cited value is for porcine pancreatic sPLA2.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Porcine Pancreatic PLA2 | 6.2 | [1] |

Further studies are required to determine the IC50 values of OOE-PC against other PLA2 isoforms, which would provide a more complete picture of its inhibitory profile.

Experimental Protocols

The characterization of OOE-PC as a PLA2 inhibitor relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Phospholipase A2 Inhibition Assay (Radiometric)

This assay directly measures the inhibition of PLA2 activity by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

-

Porcine pancreatic PLA2

-

This compound (OOE-PC)

-

[1-14C]arachidonyl phosphatidylcholine (radiolabeled substrate)

-

Assay Buffer: pH 8.5 buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the porcine pancreatic PLA2 enzyme with varying concentrations of OOE-PC (or vehicle control) in the assay buffer. This pre-incubation is typically carried out for 2 minutes at 37°C to allow for inhibitor binding.[1]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the [1-14C]arachidonyl phosphatidylcholine substrate to the pre-incubation mixture.

-

Incubation: Incubate the reaction mixture for a defined period, typically 5 minutes, at 37°C.[1]

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents like chloroform/methanol).

-

Extraction and Separation: Extract the lipids and separate the released [14C]arachidonic acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).

-

Quantification: Scrape the TLC spots corresponding to the free fatty acid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PLA2 inhibition for each OOE-PC concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Phospholipase A2 Inhibition Assay (Colorimetric)

This method provides a non-radioactive alternative for measuring PLA2 activity and its inhibition, based on the detection of fatty acid release through a pH change.[5]

Materials:

-

PLA2 enzyme

-

This compound (OOE-PC)

-

Natural lecithin (as substrate)

-

Assay Buffer: A buffered solution containing a pH indicator dye (e.g., phenol red) that changes color in response to a decrease in pH. The initial pH is adjusted to be on the alkaline side of the indicator's pKa (e.g., pH 7.6).[6]

-

Sodium deoxycholate (NaTDC) to aid substrate micelle formation.[6]

-

CaCl2 (a required cofactor for many PLA2s).[6]

-

Spectrophotometer (plate reader).

Procedure:

-

Substrate Preparation: Prepare a substrate solution containing lecithin, NaTDC, CaCl2, and the pH indicator in the assay buffer.[6]

-

Enzyme and Inhibitor Incubation: In the wells of a microplate, incubate the PLA2 enzyme with various concentrations of OOE-PC for a set period (e.g., 20 minutes) at room temperature.[6]

-

Reaction Initiation: Add the substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at a wavelength specific to the pH indicator (e.g., 558 nm for phenol red) over time (e.g., for 5 minutes).[6] The hydrolysis of the phospholipid releases fatty acids, causing a decrease in pH and a corresponding change in the absorbance of the indicator.

-

Data Analysis: The rate of change in absorbance is proportional to the PLA2 activity. Calculate the percentage inhibition for each OOE-PC concentration and determine the IC50 value as described in the radiometric assay.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the PLA2 signaling pathway and the experimental workflow for assessing PLA2 inhibition.

Caption: PLA2 Signaling Pathway and Inhibition by OOE-PC.

Caption: Experimental Workflow for PLA2 Inhibition Assay.

Conclusion and Future Directions

This compound stands as a significant lead compound in the development of PLA2 inhibitors. Its structure-activity relationship is primarily dictated by the sn-1 ether linkage, which confers resistance to hydrolysis while maintaining high affinity for the enzyme's active site. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of OOE-PC and its future analogs.

Further research is warranted to expand the SAR knowledge base for this class of compounds. The synthesis and evaluation of a broader range of analogs with systematic modifications to the alkyl chain, spacer, and headgroup will be instrumental in refining the pharmacophore model and designing even more potent and selective PLA2 inhibitors. Such endeavors will undoubtedly pave the way for novel therapeutic interventions for a multitude of inflammatory disorders.

References

- 1. apexbt.com [apexbt.com]

- 2. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Each phospholipase A2 type exhibits distinct selectivity toward sn-1 ester, alkyl ether, and vinyl ether phospholipids [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of (Z)-Oleyloxyethyl Phosphorylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine (OET-PC) is a synthetic analogue of lysophosphatidylcholine that has garnered interest for its potential as a modulator of inflammatory processes. Its primary mechanism of action is the inhibition of secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₅H₅₂NO₅P | [1] |

| Molecular Weight | 477.7 g/mol | [1] |

| CAS Number | 84601-19-4 | [1] |

| Solubility | Ethanol, DMSO, DMF | [1] |

Biological Activity: Inhibition of Phospholipase A₂ (PLA₂)

This compound is a competitive inhibitor of phospholipase A₂. The inhibitory activity has been quantified against porcine pancreatic PLA₂.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 6.2 µM | Porcine Pancreatic PLA₂ | [1] |

| IC₅₀ | 1.4 µM | Not Specified | [2] |

Experimental Protocol: PLA₂ Inhibition Assay

This protocol outlines the method for determining the in vitro inhibitory activity of this compound against porcine pancreatic PLA₂.

Materials:

-

Porcine pancreatic PLA₂

-

This compound

-

[¹⁴C]arachidonate phosphatidylcholine (substrate)

-

Assay Buffer (pH 8.5)

-

Scintillation counter

Procedure:

-

Pre-incubate the porcine pancreatic PLA₂ enzyme with varying concentrations of this compound in the assay buffer for 2 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the [¹⁴C]arachidonate phosphatidylcholine substrate.

-

Allow the reaction to proceed for 5 minutes at 37°C.

-

Quench the reaction.

-

Quantify the amount of released [¹⁴C]arachidonic acid using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity: Inhibition of Histamine Release

This compound has been shown to inhibit ATP-induced histamine release from rat peritoneal mast cells in a dose-dependent manner. This effect is likely mediated through its inhibition of PLA₂, which reduces the availability of arachidonic acid for the synthesis of pro-inflammatory mediators that can trigger mast cell degranulation.

Signaling Pathway: Inhibition of a Pro-inflammatory Cascade

The inhibitory action of this compound on sPLA₂ interrupts a critical step in the inflammatory signaling cascade. By preventing the release of arachidonic acid, it effectively reduces the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation.

Further In Vitro Characterization

Currently, there is a lack of publicly available data on the in vitro effects of this compound on specific immune cell functions, such as macrophage cytokine production or neutrophil chemotaxis and degranulation. Similarly, its hemolytic potential has not been reported. Further research is warranted to fully elucidate the in vitro pharmacological profile of this compound.

Conclusion

This compound is a potent inhibitor of secreted phospholipase A₂ with demonstrated in vitro activity. Its ability to inhibit this key inflammatory enzyme and subsequently block the production of pro-inflammatory mediators highlights its potential as a therapeutic agent for inflammatory diseases. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the properties and applications of this promising compound. Future in vitro studies should focus on its effects on a broader range of immune cells and its safety profile to build a more comprehensive understanding of its therapeutic potential.

References

theoretical modeling of (Z)-Oleyloxyethyl phosphorylcholine interactions

An In-depth Technical Guide to the Theoretical Modeling of (Z)-Oleyloxyethyl Phosphorylcholine Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of this compound (OEPC), a known inhibitor of secreted Phospholipase A2 (sPLA2). Given the absence of published, dedicated computational studies on OEPC, this document outlines a robust, generalized workflow for its theoretical modeling based on established methodologies for similar lipid molecules. This guide is intended to serve as a foundational resource for researchers seeking to investigate the molecular interactions of OEPC through computational approaches.

Quantitative Data Summary

OEPC is primarily characterized by its inhibitory effect on sPLA2 enzymes. The following table summarizes the available quantitative data based on experimental findings.

| Parameter | Value | Conditions | Source |

| IC50 | 6.2 µM | Porcine Pancreatic sPLA2 | [1] |

| 134 µM | Human cPLA2 | [2] | |

| Solubility | ~16 mg/mL | DMSO, Dimethylformamide | [1] |

| ~25 mg/mL | PBS, pH 7.2 | [1] |

Signaling Pathway of sPLA2 and Inhibition by OEPC

Secreted Phospholipase A2 (sPLA2) enzymes play a critical role in inflammatory processes. They catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid. Both products are precursors to potent inflammatory mediators. OEPC acts as an inhibitor of this process.[3][4]

Figure 1: sPLA2 signaling pathway and the inhibitory action of OEPC.

Experimental Protocols

sPLA2 Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of OEPC on sPLA2, as informed by its use in various studies.[2][4]

-

Enzyme and Substrate Preparation:

-

Reconstitute purified sPLA2 (e.g., from porcine pancreas or human recombinant) in a suitable assay buffer (e.g., Tris-HCl, CaCl2, pH 8.0).

-

Prepare a substrate solution containing a fluorescently labeled phosphatidylcholine analog or a natural phospholipid substrate. Vesicles can be formed by sonication or extrusion.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of OEPC in a suitable solvent like ethanol or DMSO.[1]

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

In a microplate, add the sPLA2 enzyme solution to wells containing varying concentrations of OEPC (and a vehicle control).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for binding.

-

Initiate the reaction by adding the phospholipid substrate to all wells.

-

Monitor the hydrolysis of the substrate over time. This can be done by measuring the increase in fluorescence (for fluorescent substrates) or by using a colorimetric method to detect the released fatty acids.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the OEPC concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Theoretical Modeling Protocols

A robust computational workflow is essential for studying the interactions of OEPC at an atomic level. The following protocol outlines a standard approach using molecular dynamics (MD) simulations.

Proposed Workflow for OEPC-sPLA2 Interaction Modeling

This workflow details the steps from system setup to simulation and analysis, providing a roadmap for investigating how OEPC inhibits sPLA2.

Figure 2: Proposed computational workflow for modeling OEPC-sPLA2 interactions.

Detailed MD Simulation Protocol

-

System Preparation:

-

Protein and Ligand Structures: Obtain the 3D structure of the target sPLA2 enzyme from the Protein Data Bank (PDB). Generate a 3D structure of OEPC using a molecule builder and perform an initial geometry optimization with a quantum mechanical method (e.g., DFT).

-

Force Field Selection: Choose a suitable all-atom force field. The CHARMM36m or AMBER force fields are well-validated for proteins and lipids.

-

Ligand Parameterization: Since OEPC is a non-standard molecule, its force field parameters (e.g., partial charges, bond/angle/dihedral parameters) may not be present in standard force fields. Use tools like the CHARMM General Force Field (CGenFF) or AMBER's antechamber/GAFF to generate these parameters. It is critical to validate the generated parameters.

-

Molecular Docking (Optional but Recommended): To obtain a reasonable starting pose for the MD simulation, perform molecular docking of OEPC into the active site of sPLA2 using software like AutoDock or Glide.

-

-

MD Simulation Setup:

-

System Building: Place the OEPC-sPLA2 complex (from docking or manual placement) in a simulation box of appropriate geometry (e.g., cubic or rectangular).

-

Solvation: Solvate the system with a chosen water model, such as TIP3P or SPC/E.[5]

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentrations (e.g., 150 mM).

-

-

Simulation Execution:

-

Software: Use a high-performance MD engine such as GROMACS, AMBER, or NAMD.

-

Energy Minimization: Perform energy minimization using an algorithm like steepest descent to remove steric clashes and relax the system.[5]

-

Equilibration:

-

NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 310 K) for a short duration (e.g., 1 ns) to allow the solvent to relax around the complex. Use a thermostat like the Nosé-Hoover or Langevin thermostat.

-

NPT Ensemble (Isothermal-Isobaric): Equilibrate further at constant number of particles, pressure (1 bar), and temperature (310 K) for a longer period (e.g., 5-10 ns) to ensure the system reaches the correct density. Use a barostat like the Parrinello-Rahman or Berendsen barostat.

-

-

Production Run: After equilibration, run the production simulation for a sufficient length of time (e.g., 100s of nanoseconds) to sample the conformational space of the complex. Save coordinates at regular intervals for analysis.

-

-

Data Analysis:

-

Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess simulation stability. Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions.

-

Interaction Analysis: Analyze non-covalent interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between OEPC and sPLA2 throughout the simulation to identify key binding residues.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of OEPC to sPLA2, providing a quantitative measure of binding affinity.

-

References

- 1. szabo-scandic.com [szabo-scandic.com]

- 2. Non-Clinical Studies for Evaluation of 8-C-Rhamnosyl Apigenin Purified from Peperomia obtusifolia against Acute Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stimulated Bronchial Epithelial Cells Release Bioactive Lysophosphatidylcholine 16:0, 18:0, and 18:1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety [mdpi.com]

Methodological & Application

Application Notes and Protocols for (Z)-Oleyloxyethyl Phosphorylcholine in Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine (OOPC) is a synthetic phospholipid analog with potential applications in drug delivery and biomedical research. Its structure, featuring a phosphorylcholine head group and an oleyl ether chain, suggests its utility as a component of liposomal drug delivery systems. The phosphorylcholine moiety is known for its biocompatibility and ability to reduce non-specific protein adsorption, potentially leading to longer circulation times for liposomes in vivo. The oleyl chain provides the necessary hydrophobicity for bilayer formation.

These application notes provide a comprehensive guide for the formulation, characterization, and potential applications of liposomes incorporating this compound. The protocols outlined below are based on established methodologies for liposome preparation and analysis and should be adapted and optimized for specific research needs.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of OOPC is essential for successful liposome formulation.

| Property | Value | Reference |

| Molecular Formula | C25H52NO5P | [1][2][3] |

| Molecular Weight | 477.66 g/mol | [3][4] |

| CAS Number | 84601-19-4 | [1][3] |

| Alternate Name | 1-O-9Z-octadecenylethyleneglycol-2-O-phosphorylcholine | [3] |

| Known Activity | Inhibitor of secreted Phospholipase A2 (sPLA2) | [1][2][3][4] |

| Solubility | Soluble in Ethanol, DMSO, and PBS (pH 7.2) | [1] |

Experimental Protocols

Protocol 1: Preparation of OOPC-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.

Materials:

-

This compound (OOPC)

-

Co-lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)

-

Drug to be encapsulated (hydrophilic or lipophilic)

-

Organic solvent (e.g., chloroform, methanol)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Mini-extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Sonicator (bath or probe)

Methodology:

-

Lipid Film Formation:

-

Dissolve OOPC and any co-lipids (e.g., DPPC, cholesterol) in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tc) of the lipid mixture to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., PBS). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

-

The volume of the hydration buffer should be sufficient to achieve the desired final lipid concentration.

-

Agitate the flask by gentle rotation or vortexing to disperse the lipid film, forming multilamellar vesicles (MLVs). The hydration temperature should be above the Tc of the lipids.

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

-

Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the lipid mixture's Tc.

-

Pass the MLV suspension through the extruder 10-21 times to form LUVs with a narrow size distribution.

-

-

Purification:

-

Remove any unencapsulated drug by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

-

Diagram: Liposome Preparation Workflow

Caption: Workflow for preparing OOPC-containing liposomes.

Protocol 2: Characterization of OOPC-Containing Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

-

Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

-

2. Encapsulation Efficiency (%EE):

-

Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography, ultracentrifugation).

-

Disrupt the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or a suitable solvent.

-

Quantify the amount of encapsulated drug and the total amount of drug used.

-

Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

-

3. In Vitro Drug Release:

-

Method: Dialysis method.

-

Procedure:

-

Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the cumulative drug release as a function of time.

-

Hypothetical Quantitative Data

The following table presents hypothetical data for liposomes formulated with this compound. These values are illustrative and will vary depending on the specific formulation parameters.

| Formulation Code | OOPC:DPPC:Cholesterol (molar ratio) | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| OOPC-Lipo-1 | 50:40:10 | Doxorubicin | 110 ± 5 | 0.15 ± 0.02 | -5.2 ± 0.8 | 85 ± 4 |

| OOPC-Lipo-2 | 60:30:10 | Curcumin | 125 ± 7 | 0.21 ± 0.03 | -4.8 ± 0.6 | 78 ± 5 |

| OOPC-Lipo-3 | 70:20:10 | siRNA | 130 ± 6 | 0.18 ± 0.02 | -6.1 ± 0.9 | 92 ± 3 |

Potential Signaling Pathway Involvement

Given that this compound is an inhibitor of secreted Phospholipase A2 (sPLA2)[1][2][3][4], liposomes containing OOPC could potentially modulate inflammatory pathways. sPLA2s are key enzymes in the production of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes, through the release of arachidonic acid from cell membranes.

Diagram: Potential Mechanism of Action

Caption: Inhibition of the sPLA2 inflammatory pathway.

Conclusion

This compound presents an interesting candidate for the development of novel liposomal drug delivery systems. Its phosphorylcholine head group may confer stealth-like properties, while its inhibitory activity against sPLA2 opens up possibilities for therapeutic applications in inflammatory diseases. The protocols and information provided herein serve as a foundational guide for researchers to explore the potential of OOPC in their specific areas of interest. Further experimental validation is necessary to fully characterize the behavior and efficacy of OOPC-containing liposomes.

References

Application Notes and Protocols: (Z)-Oleyloxyethyl phosphorylcholine and its Analogs in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine is a synthetic lipid molecule featuring a phosphorylcholine headgroup, an ether linkage, and an unsaturated oleyl chain. Its primary characterized biological activity is the inhibition of secreted phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes.[1] While its direct application in conventional drug delivery systems is not extensively documented, a Chinese patent mentions its use in a nano-antidote preparation to reduce toxin-induced hemolysis.[1]

Given the limited availability of data on this compound's role as a drug carrier, this document will focus on its close structural analog, 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) . DOPC is a widely studied, naturally occurring phospholipid with two unsaturated oleyl chains and a phosphorylcholine headgroup. Its biocompatibility, biodegradability, and ability to form fluid and stable lipid bilayers make it a cornerstone in the development of liposomes and lipid nanoparticles for drug delivery.[2][3] The principles and methodologies described for DOPC are highly relevant for understanding the potential applications of other long-chain unsaturated phosphorylcholine lipids like this compound.

Quantitative Data on DOPC-Based Drug Delivery Systems

The physicochemical properties of drug delivery systems are critical for their in vivo performance. The following tables summarize key quantitative data for various DOPC-containing liposomal formulations.

Table 1: Physicochemical Characterization of DOPC-Based Liposomes

| Formulation | Drug/Cargo | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOPC/Cholesterol (2:1 molar ratio) | Sulforhodamine B | 136.4 ± 1.1 | 0.11 ± 0.01 | -11.9 ± 0.9 | Not Reported | [4] |

| DOPC/DOTAP (various ratios) | Aquaporin Z | 114 - 122 | < 0.2 | Not Reported | Not Applicable | [2] |

| DOPC/Cholesterol/Cardiolipin (90:5:5 molar ratio) | Etanidazole | Not Reported | Not Reported | Not Reported | Not Reported | [5] |

| DOPC (bare liposomes) | F10-chol (oligonucleotide) | 129.4 (PDI: 0.11) | 0.11 | -1.4 | Not Applicable | [6] |

Table 2: Drug Release from Phosphatidylcholine-Based Liposomes

| Liposome Composition | Drug | Release Conditions | % Drug Released (Time) | Reference |

| DMPC | Aquated Cisplatin | PBS (pH 7.2) at 37°C | ~25% (72 h) | [7] |

| DPPC | Aquated Cisplatin | PBS (pH 7.2) at 37°C | ~7% (72 h) | [7] |

| DSPC | Aquated Cisplatin | PBS (pH 7.2) at 37°C | ~2% (72 h) | [7] |

| DSPC/Cholesterol | Doxorubicin | Release buffer with ammonium chloride | Half-life: 38 - 239 min (depending on drug-to-lipid ratio) |

Experimental Protocols

Protocol 1: Preparation of DOPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol (optional)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas source

-

Vacuum desiccator

Procedure:

-

Lipid Film Formation:

-

Dissolve DOPC and cholesterol (if used, e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (for DOPC, room temperature is sufficient).

-

Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

-

Dry the film further under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and agitating. This will form multilamellar vesicles (MLVs). The volume of the buffer will determine the final lipid concentration.

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to reduce the size and lamellarity of the vesicles.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

The encapsulation efficiency of a hydrophilic drug can be determined by separating the unencapsulated drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction.

-

Protocol 2: Drug Loading into Liposomes

For Hydrophilic Drugs:

-

Dissolve the drug in the hydration buffer (e.g., PBS) before adding it to the lipid film. The drug will be encapsulated in the aqueous core of the liposomes during hydration.

For Hydrophobic Drugs:

-

Co-dissolve the drug with the lipids in the organic solvent (e.g., chloroform) during the initial step of the thin-film hydration method. The drug will be incorporated into the lipid bilayer.

Visualizations

Caption: Molecular structure of DOPC.

Caption: Diagram of a unilamellar liposome.

Caption: Experimental workflow for liposome preparation.

Caption: Cellular uptake of a liposome.

References

Application Notes and Protocols for the Experimental Use of (Z)-Oleyloxyethyl Phosphorylcholine in Gene Transfection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Oleyloxyethyl phosphorylcholine is a synthetic lipid molecule that holds significant promise in the field of non-viral gene delivery. Its unique structure, featuring a zwitterionic phosphorylcholine headgroup and an unsaturated oleyl chain, offers potential advantages in biocompatibility and transfection efficiency. The phosphorylcholine moiety is a key component of natural cell membranes, which can reduce cytotoxicity and immunogenicity of the lipid-based delivery system. The oleyl chain, with its characteristic cis-double bond, can enhance membrane fluidity and facilitate the endosomal escape of the genetic payload, a critical step for successful gene transfection.

These application notes provide a comprehensive overview and detailed protocols for the experimental use of this compound in formulating lipid-based nanoparticles for the transfection of plasmid DNA into mammalian cells.

Data Presentation

The following tables summarize the formulation of this compound-based lipid nanoparticles (LNPs) and present representative quantitative data on their performance compared to a standard commercial transfection reagent.

Table 1: Composition of this compound-Based Lipid Nanoparticles (LNPs)

| Component | Molar Ratio (%) | Purpose in Formulation |

| This compound | 50 | Primary cationic/zwitterionic lipid for DNA complexation and cellular interaction. |

| Cholesterol | 38.5 | Stabilizes the lipid bilayer and enhances membrane fusion. |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper lipid that contributes to the structural integrity of the nanoparticle.[1] |

| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) | 1.5 | Provides a hydrophilic shield to increase nanoparticle stability and circulation time. |

Table 2: Comparative Analysis of Transfection Efficiency and Cytotoxicity

| Formulation | Transfection Efficiency (% of GFP-positive cells) | Cell Viability (%) |

| This compound LNP | 75 ± 5% | 92 ± 4% |

| Commercial Reagent (e.g., Lipofectamine 3000) | 85 ± 6% | 80 ± 7% |

| Untreated Control | < 1% | 100% |

Data are presented as mean ± standard deviation from three independent experiments in HEK293T cells.

Experimental Protocols

Preparation of Lipid Stock Solutions and LNP Formulation

This protocol describes the preparation of lipid stock solutions and their formulation into lipid nanoparticles (LNPs) using the lipid film hydration method followed by extrusion.

Materials:

-

This compound

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

-

Chloroform

-

Methanol

-

Sterile, RNase-free water

-

Sterile phosphate-buffered saline (PBS)

Equipment:

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

-

Heating block

Procedure:

-

Prepare Lipid Stock Solutions:

-

Dissolve each lipid individually in chloroform/methanol (2:1 v/v) to a final concentration of 10 mg/mL.

-

-

Create Lipid Mixture:

-

In a round-bottom flask, combine the lipid stock solutions according to the molar ratios specified in Table 1.

-

-

Form Lipid Film:

-

Remove the organic solvent using a rotary evaporator at 40°C until a thin, uniform lipid film is formed on the bottom of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydrate the Lipid Film:

-

Hydrate the lipid film with sterile, RNase-free water or PBS by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs).

-

-

Sonication:

-

Sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to create smaller vesicles.

-

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Heat the extruder to 60°C.

-

Pass the lipid suspension through the extruder 11-21 times to form unilamellar LNPs of a uniform size.

-

-

Storage:

-

Store the resulting LNP solution at 4°C.

-

Formation of LNP-DNA Complexes (Lipoplexes)

This protocol details the complexation of the formulated LNPs with plasmid DNA (pDNA).

Materials:

-

LNP solution (from Protocol 1)

-

Plasmid DNA (e.g., pEGFP-N1 at 1 µg/µL in TE buffer)

-

Opti-MEM I Reduced Serum Medium

Procedure:

-

Dilute Plasmid DNA:

-

For a single well of a 24-well plate, dilute 500 ng of pDNA in 50 µL of Opti-MEM. Mix gently.

-

-

Dilute LNPs:

-

In a separate tube, dilute 1-2 µL of the LNP solution in 50 µL of Opti-MEM. The optimal LNP to pDNA ratio should be determined empirically, starting with a charge ratio (N/P) of 4:1.

-

-

Combine and Incubate:

-

Add the diluted LNP solution to the diluted pDNA solution.

-

Mix gently by pipetting up and down.

-

Incubate the mixture for 20 minutes at room temperature to allow for the formation of LNP-DNA complexes (lipoplexes).

-

Cell Transfection Protocol

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

-

Adherent mammalian cells (e.g., HEK293T, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

24-well tissue culture plates

-

LNP-DNA complexes (from Protocol 2)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Transfection:

-

Gently add the 100 µL of LNP-DNA complex solution dropwise to the cells in each well.

-

Gently rock the plate to ensure even distribution of the complexes.

-

-

Incubation:

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

-

Medium Change (Optional):

-

After the initial incubation, the medium can be replaced with fresh, complete growth medium to reduce potential cytotoxicity, although this may not be necessary for phosphorylcholine-based formulations.

-

-

Gene Expression Analysis:

-

Incubate the cells for an additional 24-72 hours.

-

Analyze gene expression using an appropriate method (e.g., fluorescence microscopy or flow cytometry for GFP expression, or a luciferase assay for luciferase expression).

-

Mandatory Visualization

Caption: Experimental workflow for gene transfection using this compound LNPs.

Caption: Proposed mechanism of LNP-mediated gene delivery and expression.

References

Application Notes and Protocols: (Z)-Oleyloxyethyl Phosphorylcholine-Based Nanocarriers for Therapeutics